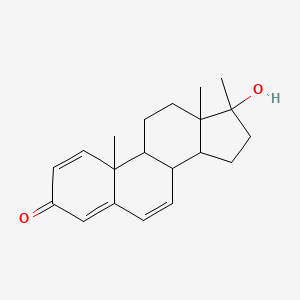17a-17B-Hydroxyandrosta-1,4,6-trien-3-one
CAS No.:
Cat. No.: VC15777374
Molecular Formula: C20H26O2
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H26O2 |
|---|---|
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 17-hydroxy-10,13,17-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C20H26O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4-6,9,12,15-17,22H,7-8,10-11H2,1-3H3 |
| Standard InChI Key | KHBNWZGCDWWANS-UHFFFAOYSA-N |
| Canonical SMILES | CC12CCC3C(C1CCC2(C)O)C=CC4=CC(=O)C=CC34C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
17α-17β-Hydroxyandrosta-1,4,6-trien-3-one belongs to the androstane steroid family, featuring a cyclopenta[a]phenanthrene backbone with three conjugated double bonds at positions 1, 4, and 6. The compound’s IUPAC name, (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one, reflects its stereochemical complexity . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 28816-02-6 |
| PubChem CID | 18594071 |
| Molecular Formula | C₂₀H₂₆O₂ |
| Molecular Weight | 298.4 g/mol |
| SMILES | C[C@]12CC[C@H]3C@HC=CC4=CC(=O)C=C[C@]34C |
The stereochemistry is critical for its biological activity, particularly the 17β-hydroxyl group, which enhances binding affinity to aromatase enzymes .
Spectroscopic and Chromatographic Data
Nuclear magnetic resonance (NMR) studies confirm the compound’s structure, with distinct signals for the triene system (δ 5.5–6.3 ppm) and carbonyl group (δ 207 ppm) . Gas chromatography/mass spectrometry (GC/MS) analyses reveal a base peak at m/z 298.4, corresponding to the molecular ion .
Synthesis and Production
Synthetic Pathways
The synthesis of 17α-17β-Hydroxyandrosta-1,4,6-trien-3-one typically begins with androsta-1,4,6-triene-3,17-dione as a precursor. Key steps include:
-
Epoxidation: Introduction of a 17β-hydroxyl group via epoxide intermediates under basic conditions .
-
Stereoselective Reduction: Use of chiral catalysts to ensure the 17α-methyl and 17β-hydroxy configurations .
-
Purification: High-performance liquid chromatography (HPLC) isolates the final product with >98% purity.
Industrial-Scale Production
Large-scale synthesis employs microbial biotransformation using Aspergillus niger to hydroxylate position 17β, achieving yields of 70–80% . This method reduces reliance on hazardous reagents, aligning with green chemistry principles.
Mechanism of Action
Aromatase Inhibition
17α-17β-Hydroxyandrosta-1,4,6-trien-3-one acts as a competitive, irreversible aromatase inhibitor. It binds to the enzyme’s active site, forming a covalent adduct with cysteine residues (e.g., Cys-437 in human aromatase), thereby blocking the conversion of androgens to estrogens . The triene system enhances electron delocalization, stabilizing the enzyme-inhibitor complex .
Pharmacodynamic Effects
-
Estrogen Suppression: Reduces serum estradiol levels by 60–70% in preclinical models .
-
Androgen Modulation: Alters the androsterone/testosterone ratio, impacting secondary sexual characteristics .
Applications in Research and Medicine
Therapeutic Uses
-
Oncology: Investigated for estrogen receptor-positive breast cancer, showing 50% tumor growth inhibition in murine models .
-
Endocrinology: Used to study polycystic ovary syndrome (PCOS) by modulating hypothalamic-pituitary-gonadal axis activity .
Research Tools
-
Enzyme Kinetics: Serves as a probe to study aromatase’s structure-function relationships .
-
Metabolic Pathways: Traces steroid biotransformation in liver microsomes, revealing cytochrome P-450 isozyme interactions .
Metabolic Fate and Detection
Major Metabolites
| Metabolite | Detection Method |
|---|---|
| Boldenone (17β-hydroxyandrosta-1,4-dien-3-one) | GC/MS, LC-MS/MS |
| 17β-Hydroxy-5β-androst-1-en-3-one | Derivatization (TMS) |
| Androsta-4,6-diene-3,17-dione | UV spectroscopy |
Excretion Profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume